Galloflavin Potassium

Description

Properties

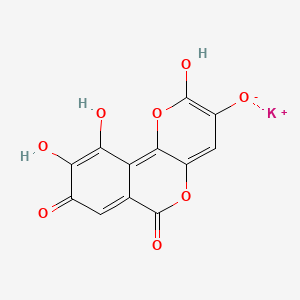

IUPAC Name |

potassium;2,9,10-trihydroxy-6,8-dioxopyrano[3,2-c]isochromen-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O8.K/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10;/h1-2,14-16,18H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTYKQDMPYEPEX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C3C(=CC(=C(O3)O)[O-])OC2=O)C(=C(C1=O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5KO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Galloflavin Potassium: A Technical Guide to a Potent Lactate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galloflavin potassium stands out as a significant inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. Its ability to impede the metabolic engine of cancer cells has positioned it as a compound of high interest in oncology research and drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its impact on key cellular signaling pathways.

Introduction

Cancer cells predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. Lactate dehydrogenase (LDH) is a pivotal enzyme in this process, catalyzing the conversion of pyruvate to lactate. Elevated LDH activity is a hallmark of many cancers and is associated with tumor progression, metastasis, and poor prognosis.[1][2] Galloflavin, a synthetic compound derived from gallic acid, has emerged as a potent inhibitor of both major isoforms of human LDH, LDHA and LDHB.[3][4] By targeting LDH, galloflavin disrupts the metabolic framework of cancer cells, leading to decreased ATP production, increased oxidative stress, and ultimately, apoptosis.[3][5] This guide serves as a technical resource for researchers exploring the therapeutic potential of this compound.

Mechanism of Action

Galloflavin acts as a non-competitive inhibitor of LDH.[3] It preferentially binds to the free enzyme, distinct from the binding sites of the substrate (pyruvate) and the cofactor (NADH).[3][6] This binding is facilitated by hydrogen bonds.[5] Unlike many other LDH inhibitors that show selectivity for either the A or B isoform, galloflavin effectively inhibits both LDHA and LDHB.[3][6] This broad-spectrum inhibition makes it a valuable tool for studying the overall impact of LDH suppression in various cancer models.

Quantitative Inhibitory Data

The inhibitory potency of galloflavin against lactate dehydrogenase has been quantified in several studies. The following tables summarize the key kinetic parameters.

Table 1: Inhibition Constants (Ki) of Galloflavin

| LDH Isoform | Substrate for Ki Determination | Ki Value (μM) | Citation(s) |

| Human LDH-A | Pyruvate | 5.46 | [1][6][7] |

| Human LDH-B | Pyruvate | 15.06 | [1][6][7] |

| Human LDH-A | NADH | 56 | [3] |

Table 2: In Vitro Efficacy (IC50 / IC100) of Galloflavin

| Cell Line | Assay Type | Parameter | Value (μM) | Citation(s) |

| Endometrial Cancer (ECC-1) | Cell Proliferation (MTT) | IC50 (72h) | 25 | [4] |

| Endometrial Cancer (Ishikawa) | Cell Proliferation (MTT) | IC50 (72h) | 43 | [4] |

| Human Hepatocellular Carcinoma (PLC/PRF/5) | Not Specified | Not Specified | Micromolar concentrations | [3][8] |

| Human Colorectal Cancer (SW620) | Not Specified | Not Specified | Not Specified | Not applicable |

| Breast Cancer (MCF-7, MDA-MB-231, MCF-Tam) | Growth Inhibition | Not Specified | Similar across cell lines | [9] |

| Ovarian Cancer (OVCAR3) | Cell Proliferation | Not Specified | 250 (used in combination study) | [10] |

| Human LDHA | Enzyme Activity | IC100 | 201 | [3] |

Synthesis of Galloflavin

While not widely commercially available, galloflavin can be synthesized from gallic acid.[3][4] The general procedure involves the ammonification of a gallic acid derivative followed by an oxidation reaction.

A detailed synthesis method involves utilizing a gallic acid-derivative and treating it with a 10-25% ammonia solution in a water bath at 45-55°C for 5-24 hours. Following ammonification, an oxidant is introduced to the solution to carry out an oxidation reaction for another 5-24 hours. After the reaction is complete, the solution is filtered. The resulting filter cake is dissolved in an aqueous sodium hydroxide solution. This alkaline solution is then extracted with an organic solvent. The pH of the aqueous phase is subsequently adjusted to 1.0-2.5 with hydrochloric acid to induce crystallization. The crystals are filtered and vacuum-dried to yield light yellow ellagic acid, a related compound.[11] Further specific steps to convert this intermediate to galloflavin would be required.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Lactate Dehydrogenase (LDH) Enzyme Inhibition Assay

This assay measures the ability of galloflavin to inhibit the enzymatic activity of purified LDH.

Materials:

-

Human LDH-A (from human liver) and LDH-B (from human heart)

-

This compound

-

100 mM Phosphate buffer (pH 7.5)

-

1 mM Pyruvate

-

150 µM NADH

-

96-well microplate

-

Microplate reader with fluorescence capabilities (lex= 340 nm, lem =460 nm)

Procedure:

-

Prepare a reaction mix containing 100 mM phosphate buffer (pH 7.5), 1 mM pyruvate, and 150 µM NADH.

-

Add purified human LDH-A or LDH-B to the reaction mix to a final concentration of 0.015 U/mL.

-

Prepare serial dilutions of galloflavin in the reaction mix, with final concentrations typically ranging from 0 to 500 µM.

-

Initiate the enzymatic reaction by adding the LDH enzyme to the wells containing the reaction mix and galloflavin.

-

Immediately measure the decrease in NADH fluorescence (oxidation) over a period of 3 minutes at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[8]

-

The rate of NADH oxidation is proportional to the LDH activity. Calculate the percentage of inhibition for each galloflavin concentration relative to the vehicle control.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of galloflavin on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., ECC-1, Ishikawa)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1.6 x 10^4 cells/well for PLC/PRF/5 cells) and allow them to adhere overnight.[8]

-

Treat the cells with various concentrations of galloflavin (e.g., 0-500 µM) for a specified duration (e.g., 72 hours).[4][8]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Lactate Production Assay

This assay quantifies the amount of lactate released by cells into the culture medium, providing a direct measure of glycolytic activity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Lactate assay kit (commercially available)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat with galloflavin as described in the MTT assay protocol.

-

After the desired treatment period (e.g., 16 hours), collect the cell culture supernatant.[4]

-

Use a commercial lactate assay kit to measure the lactate concentration in the supernatant according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

-

Normalize the lactate production to the number of viable cells (determined by a parallel MTT assay or cell counting).

ATP Measurement Assay

This assay measures the intracellular ATP levels, providing an indication of the overall energy status of the cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

ATP assay kit (commercially available, typically luciferase-based)

-

Opaque-walled 96-well plate

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate and treat with galloflavin.[12]

-

At the end of the treatment period (e.g., 16 hours), lyse the cells using the reagent provided in the ATP assay kit.[4]

-

Add the luciferase-based detection reagent to the cell lysate. The luciferase enzyme will catalyze a reaction with ATP to produce a luminescent signal.

-

Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Normalize the ATP levels to the number of viable cells.

Signaling Pathways and Cellular Effects

The inhibition of LDH by galloflavin triggers a cascade of downstream effects that impact several critical cellular signaling pathways.

The Warburg Effect and Cellular Metabolism

By inhibiting LDH, galloflavin directly counteracts the Warburg effect. This leads to a metabolic shift away from glycolysis and towards oxidative phosphorylation.

Caption: Inhibition of LDH by Galloflavin Disrupts the Warburg Effect.

Induction of Apoptosis

The metabolic stress induced by galloflavin, including reduced ATP production and increased reactive oxygen species (ROS), can trigger the intrinsic apoptotic pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cancer Database Query Results: Galloflavin, , Apoptosis [nestronics.ca]

- 8. selleckchem.com [selleckchem.com]

- 9. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jampr.journals.ekb.eg [jampr.journals.ekb.eg]

- 11. CN109593092A - A method of ellagic acid is synthesized using gallic acid-derivate - Google Patents [patents.google.com]

- 12. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Galloflavin Potassium: A Technical Guide to its Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galloflavin, a synthetic compound derived from gallic acid, and its potassium salt have emerged as potent inhibitors of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2] This heightened glycolytic activity, known as the Warburg effect, is a hallmark of many cancer cells, making LDH a promising target for anticancer therapies.[3][4] Galloflavin has demonstrated the ability to impede the proliferation of various cancer cell lines by disrupting cellular metabolism, leading to apoptosis and cell cycle arrest.[5][6] This technical guide provides a comprehensive overview of the synthesis of Galloflavin potassium, its chemical and physical properties, and its multifaceted biological activities, with a focus on the underlying signaling pathways. Detailed experimental protocols for key assays are also presented to facilitate further research and development.

Synthesis and Chemical Properties

Galloflavin is synthesized from gallic acid, a naturally occurring phenolic acid.[2][5] The potassium salt is subsequently prepared to enhance its solubility and handling properties for biological assays.

Synthesis of Galloflavin

While a detailed, step-by-step protocol for the synthesis of Galloflavin from gallic acid is described by Manerba et al. (2012), the core methodology involves the oxidative coupling of gallic acid in an aqueous alkaline solution, followed by acidification to yield the final product.[4]

Preparation of this compound

To prepare the potassium salt, Galloflavin is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and treated with a stoichiometric amount of potassium hydroxide or another suitable potassium salt. The resulting this compound can then be precipitated, collected, and dried.

Chemical and Physical Properties

A summary of the known chemical and physical properties of Galloflavin and its potassium salt is provided in the table below.

| Property | Value | Reference |

| Galloflavin | ||

| Molecular Formula | C₁₂H₆O₈ | [7] |

| Molecular Weight | 278.17 g/mol | [7] |

| Appearance | Yellow to brown solid | [1] |

| CAS Number | 568-80-9 | [7] |

| This compound | ||

| Molecular Formula | C₁₂H₅KO₈ | [8] |

| Molecular Weight | 316.26 g/mol | [8][9] |

| CAS Number | 1780260-20-9 | [9] |

| Solubility | ||

| DMSO | ≥ 0.5 mg/mL (1.80 mM) | [1] |

| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 0.5 mg/mL (1.80 mM) | [1] |

| In vivo formulation (10% DMSO, 90% (20% SBE-β-CD in Saline)) | ≥ 0.5 mg/mL (1.80 mM) | [1] |

| In vivo formulation (10% DMSO, 90% Corn Oil) | 0.5 mg/mL (1.80 mM) (suspended) | [1] |

| Storage | ||

| Powder | -20°C for 3 years | [1] |

| In solvent | -80°C for 6 months, -20°C for 1 month | [1] |

| Spectroscopic Data | ||

| UV-Vis Absorbance | Maxima at 274, 375, and 445 nm | [2] |

Biological Activity and Mechanism of Action

This compound's primary mechanism of action is the inhibition of lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate and lactate with concomitant interconversion of NADH and NAD+.[1][2]

Lactate Dehydrogenase Inhibition

Galloflavin inhibits both human LDH-A and LDH-B isoforms by binding to the free enzyme, rather than competing with the substrate (pyruvate) or the cofactor (NADH).[4] This non-competitive inhibition disrupts the high glycolytic rate of cancer cells, leading to a decrease in ATP production and ultimately, cell death.[6][10]

| Parameter | Value | Reference |

| Ki for LDH-A (in competition with pyruvate) | 5.46 µM | [1][6] |

| Ki for LDH-B (in competition with pyruvate) | 15.06 µM | [1][6] |

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects through the modulation of several key signaling pathways.[5]

By inhibiting LDH, Galloflavin blocks the conversion of pyruvate to lactate, leading to a bottleneck in glycolysis. This results in reduced ATP production and an increase in intracellular pyruvate. The disruption of the NAD+/NADH balance also contributes to metabolic stress.

The metabolic stress induced by Galloflavin triggers the intrinsic pathway of apoptosis, characterized by the cleavage of caspase-3.[5][11] This leads to programmed cell death in cancer cells.

Galloflavin has been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[5] This is a common consequence of cellular stress and metabolic disruption.

Recent studies have indicated that Galloflavin can also interact with other signaling molecules. It has been shown to bind to the NLRP3 inflammasome, potentially inhibiting its activation and the subsequent release of pro-inflammatory cytokines.[12] Furthermore, in certain cancer cell types, Galloflavin can down-regulate ERα-mediated signaling, a key survival pathway in hormone-responsive cancers.[5] In other contexts, it can induce an oxidative stress response.[5] In Burkitt lymphoma cells, LDH inhibition by galloflavin leads to decreased NAD+ levels, which in turn inhibits sirtuin-1 and causes a reduction in MYC protein levels.[13]

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the activity of this compound.

Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol is adapted from methodologies used in the characterization of LDH inhibitors.[7]

Materials:

-

Human LDH-A and LDH-B enzymes

-

100 mM Phosphate buffer (pH 7.5)

-

Pyruvate solution (1 mM)

-

NADH solution (150 µM)

-

This compound stock solution (in DMSO)

-

96-well microplate (black, clear bottom)

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare a reaction mix containing 100 mM phosphate buffer (pH 7.5), 1 mM pyruvate, and 150 µM NADH.

-

Add scalar amounts of this compound (e.g., 0-500 µM final concentrations) to the wells of the 96-well plate. Include a vehicle control (DMSO).

-

Add the appropriate amount of human LDH-A or LDH-B (e.g., 0.015 U/mL final concentration) to initiate the reaction.

-

Immediately place the plate in the fluorescence plate reader.

-

Monitor the decrease in NADH fluorescence (oxidation of NADH to NAD+) over a period of 3 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC₅₀ and Ki values by plotting the reaction rates against the inhibitor concentration and fitting the data to an appropriate enzyme inhibition model.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability after treatment with a compound.[11]

Materials:

-

Cancer cell lines (e.g., endometrial, breast)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. selleckchem.com [selleckchem.com]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. Galloflavin | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Galloflavin Relieves the Malignant Behavior of Colorectal Cancer Cells in the Inflammatory Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Galloflavin suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kumc.edu [kumc.edu]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Galloflavin Potassium: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galloflavin potassium, a synthetic small molecule, has emerged as a significant subject of research due to its potent biological activities, primarily as an inhibitor of lactate dehydrogenase (LDH). This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, summarizing quantitative data, and outlining key experimental protocols. The document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting metabolic pathways in various diseases.

Introduction

Cancer cells, in contrast to their healthy counterparts, predominantly rely on aerobic glycolysis for energy production, a phenomenon termed the "Warburg effect".[1][2] This metabolic shift is characterized by an elevated expression of lactate dehydrogenase-A (LDH-A), an enzyme crucial for the conversion of pyruvate to lactate.[2][3] The pivotal role of LDH-A in tumor initiation, progression, and maintenance has rendered it an attractive target for anticancer therapies.[2][3] this compound has been identified as a novel and potent inhibitor of both LDH-A and its isoform LDH-B.[4][5] This document delves into the specifics of its inhibitory action and the downstream biological consequences.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of lactate dehydrogenase. Unlike many inhibitors that compete with the enzyme's substrate (pyruvate) or cofactor (NADH), Galloflavin exhibits a non-competitive or uncompetitive mode of inhibition.[5][6][7] It preferentially binds to the free enzyme, thereby preventing the formation of the enzyme-substrate complex.[5][8][9]

By inhibiting LDH, this compound effectively blocks the conversion of pyruvate to lactate, a critical step in aerobic glycolysis.[4][10] This disruption of the glycolytic pathway leads to a reduction in ATP production, thereby depriving cancer cells of the necessary energy for their rapid proliferation.[3][4] The ultimate consequence of this metabolic stress is the induction of apoptosis, or programmed cell death, in tumor cells.[5][6][8][10]

Furthermore, Galloflavin has been shown to prevent the binding of lactate dehydrogenase A to single-stranded DNA and inhibit RNA synthesis in cultured cells. In Burkitt lymphoma cells, it has been observed to cause MYC downregulation through the NAD/NADH-dependent inhibition of sirtuin-1.[3]

Quantitative Data on Biological Activity

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Constants (Ki) of Galloflavin against Lactate Dehydrogenase Isoforms

| Enzyme Isoform | Ki Value (µM) | Notes |

| Human LDH-A | 5.46[4][5][8][9] | Calculated in competition with pyruvate. |

| Human LDH-B | 15.06[4][5][8][9] or 15.1 | Calculated in competition with pyruvate. |

Table 2: In Vitro Effects of Galloflavin on Cancer Cell Lines

| Cell Line | Concentration (µM) | Effect | Reference |

| OVCAR3 (Ovarian Carcinoma) | 250 | 31.5% reduction in cell survival.[1] | [1] |

| OVCAR3 (in combination with 10 µM Paclitaxel) | 250 | 67.7% reduction in cell survival.[1] | [1] |

| OVCAR3 (in combination with 10 µM Paclitaxel) | 250 | 64.2% reduction in LDH enzyme activity compared to control.[1] | [1] |

| MCF7 (Breast Carcinoma) | Not specified | Significant reduction in cell survival.[1][2] | [1][2] |

| MCF7 (in combination with 10 µM Paclitaxel) | 250 | 68.7% reduction in LDH enzyme activity compared to control.[1] | [1] |

| PLC/PRF/5 (Hepatocellular Carcinoma) | Micromolar concentrations | Blocks aerobic glycolysis and induces apoptosis.[8][10] | [8][10] |

| SW480 (Colorectal Cancer) | 5 and 15 | Inhibition of cell viability, migration, and invasion.[9] | [9] |

Key Biological Activities

Anticancer Activity

The primary and most extensively studied biological activity of this compound is its anticancer effect. By targeting the metabolic vulnerability of cancer cells, it has demonstrated efficacy against a range of malignancies:

-

Endometrial Cancer: Galloflavin has been shown to effectively inhibit the growth of endometrial cancer cell lines and primary cultures by affecting multiple signaling pathways that regulate metabolism, cell cycle, apoptosis, cell stress, and metastasis.[4][11]

-

Breast Cancer: It induces cell death in human breast cancer cells with varying glycolytic activities.[12] In MCF-7 cells, it down-regulates ERα-mediated signaling, while in more aggressive, triple-negative (MDA-MB-231) and tamoxifen-resistant (MCF-Tam) cells, it appears to induce an oxidative stress condition.[12][13]

-

Colorectal Cancer: In the inflammatory tumor microenvironment of colorectal cancer, Galloflavin has been found to relieve malignant behavior by targeting the NLRP3 inflammasome.[11][14][15]

-

Pancreatic Cancer: When combined with metformin, Galloflavin has been shown to impair pancreatic cancer cells.

-

Other Cancers: Its activity has also been observed in hepatocellular carcinoma and Burkitt lymphoma.[3][6]

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to mitigate acute kidney injury by suppressing LDHA-dependent macrophage glycolysis.[16] This action inhibits the conversion of macrophages to a pro-inflammatory phenotype and reduces the release of inflammatory cytokines.[16] In the context of colorectal cancer, Galloflavin can inhibit the malignant behavior of cancer cells within the inflammatory tumor microenvironment by targeting the NLRP3 inflammasome.[14][15]

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Galloflavin's Anticancer Effect

Caption: Mechanism of Galloflavin-induced apoptosis in cancer cells.

Galloflavin's Role in Modulating Macrophage Activity in Acute Kidney Injury

Caption: Galloflavin's inhibition of macrophage-mediated inflammation in AKI.

General Experimental Workflow for Assessing Galloflavin Activity

References

- 1. jampr.journals.ekb.eg [jampr.journals.ekb.eg]

- 2. Potentiation of paclitaxel antitumor activity by galloflavin or oxamate as lactate dehydrogenase inhibitors [jampr.journals.ekb.eg]

- 3. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Galloflavin | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Galloflavin Relieves the Malignant Behavior of Colorectal Cancer Cells in the Inflammatory Tumor Microenvironment [frontiersin.org]

- 15. Galloflavin Relieves the Malignant Behavior of Colorectal Cancer Cells in the Inflammatory Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Galloflavin mitigates acute kidney injury by suppressing LDHA-dependent macrophage glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Galloflavin Potassium: Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Galloflavin potassium, a potent inhibitor of lactate dehydrogenase (LDH). The document details its molecular structure, physicochemical properties, and its mechanism of action, with a focus on its implications for cancer research and drug development.

Molecular Structure and Formula

This compound is the potassium salt of Galloflavin. Its chemical identity is well-defined, providing a solid foundation for its use in research and development.

-

IUPAC Name: potassium 8,9,10-trihydroxy-2,6-dioxo-2,6-dihydropyrano[3,2-c]isochromen-3-olate[1]

-

Alternative Names: Galloflavin (potassium), NSC-107022 potassium[1]

Chemical Structure: The structure of this compound is characterized by a pyrano[3,2-c]isochromene core with multiple hydroxyl groups.

-

SMILES: [K+].OC1=C(O)C(O)=C2C3=C(OC(=O)C2=C1)C=C([O-])C(=O)O3

-

InChI Key: XSPGPNGPTLAWMC-UHFFFAOYSA-M[1]

Physicochemical and Biological Properties

The quantitative data for this compound are summarized in the table below, providing key parameters for experimental design.

| Property | Value | Source |

| Molecular Weight | 316.26 g/mol | [1][2][3][4] |

| Purity | ≥95% (HPLC) | [2] |

| Solubility | Soluble to 5 mM in DMSO | [2] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [1][2] |

| Elemental Analysis | C: 45.57%, H: 1.59%, K: 12.36%, O: 40.47% | [1] |

| Ki for LDH-A | 5.46 µM (in competition with pyruvate) | [2][5][6][7] |

| Ki for LDH-B | 15.1 µM (or 15.06 µM) (in competition with pyruvate) | [2][5][6][7] |

Mechanism of Action: Inhibition of Lactate Dehydrogenase

This compound's primary mechanism of action is the inhibition of both lactate dehydrogenase A (LDH-A) and LDH-B isoforms.[6][7] This inhibition is non-competitive with respect to the substrate (pyruvate) and cofactor (NADH), as Galloflavin preferentially binds to the free enzyme.[5][6][7] By inhibiting LDH, Galloflavin disrupts the conversion of pyruvate to lactate, a critical step in aerobic glycolysis, also known as the Warburg effect, which is a hallmark of many cancer cells.[6] This disruption leads to a decrease in ATP production and induces apoptosis (programmed cell death) in cancer cells.[3][6][8]

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols involving Galloflavin.

This assay quantifies the inhibitory effect of Galloflavin on LDH activity.

-

Reaction Mixture Preparation: A reaction mix is prepared containing 100 mM phosphate buffer (pH 7.5), 1 mM pyruvate, and 150 µM NADH.[5]

-

Enzyme Addition: Purified human LDH-A or LDH-B is added to the reaction mix at a concentration of 0.015 U/mL.[5]

-

Inhibitor Addition: Galloflavin is added to the mixture at varying concentrations (e.g., 0–500 µM) to determine its inhibitory effect.[5]

-

Measurement: The enzymatic activity is measured by monitoring the decrease in NADH concentration, which is observed by a change in absorbance or fluorescence (excitation at 340 nm, emission at 460 nm) over a period of 3 minutes.[5]

Caption: Workflow for an in vitro LDH activity assay.

These protocols assess the effect of Galloflavin on cancer cell lines.

-

Cell Culture: Cancer cells (e.g., PLC/PRF/5, MCF-7, OVCAR3) are seeded in multi-well plates (e.g., 1.6 x 10⁴ cells per well in a 24-well plate) and allowed to adhere overnight.[5][9]

-

Treatment: The cells are treated with Galloflavin at a range of concentrations (e.g., 0–500 µM) for a specified duration (e.g., 72 hours).[5]

-

Endpoint Analysis: Following treatment, various assays are performed:

-

Lactic Acid Production: To confirm the inhibition of aerobic glycolysis.

-

Cellular Respiration: To ensure the compound does not affect mitochondrial respiration.[6]

-

Cell Proliferation/Viability: Using standard methods like MTT or crystal violet staining to measure the antiproliferative effects.[5]

-

Apoptosis Assays: To confirm that cell death is occurring via apoptosis.

-

These experiments evaluate the anti-tumor efficacy of Galloflavin in a living organism.

-

Tumor Implantation: Tumor cells are implanted into immunocompromised mice to establish xenografts.

-

Treatment Regimen: Once tumors are established, mice are treated with Galloflavin, typically via intraperitoneal injection, at specific doses (e.g., 5 or 15 mg/kg) for a defined period (e.g., 15 days).[10]

-

Efficacy Measurement: Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.[10]

-

Post-Mortem Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting, to examine the expression levels of relevant proteins.[10]

Preparing a stable and effective formulation is critical for in vivo experiments.

-

Stock Solution: Galloflavin is typically dissolved in DMSO to create a concentrated stock solution.

-

Working Solution: For administration to animals, a working solution is prepared. A common formulation involves a sequential mixture of:

Affected Signaling Pathways

While the primary target of Galloflavin is LDH, its downstream effects can modulate various signaling pathways, depending on the cancer cell type.

-

ERα-Mediated Signaling: In MCF-7 breast cancer cells, Galloflavin has been shown to down-regulate the estrogen receptor-alpha (ERα)-mediated signaling pathway, which is crucial for the survival of these cells.[12][13]

-

Oxidative Stress: In aggressive triple-negative (MDA-MB-231) and tamoxifen-resistant (MCF-Tam) breast cancer cells, the growth-inhibitory effect of Galloflavin appears to be linked to the induction of an oxidative stress condition.[12][13]

These findings suggest that while the initial action of Galloflavin is specific to metabolic reprogramming, the ultimate cellular response can be context-dependent, involving different signaling cascades. This highlights the compound's potential to be effective against various cancer subtypes with distinct molecular profiles.

References

- 1. medkoo.com [medkoo.com]

- 2. Galloflavin | Lactate Dehydrogenase A/LDHA Inhibitors: R&D Systems [rndsystems.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. This compound | C12H5KO8 | CID 136645905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. jampr.journals.ekb.eg [jampr.journals.ekb.eg]

- 10. Galloflavin | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Galloflavin Potassium: An In-depth Technical Guide on its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galloflavin potassium, a derivative of gallic acid, has emerged as a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of this compound, with a focus on its anticancer properties. We delve into its mechanism of action, summarize key quantitative data from various studies, and provide detailed experimental protocols. Furthermore, this guide presents visual representations of the signaling pathways modulated by this compound and illustrates experimental workflows using the DOT language for clear, reproducible diagrams. This document is intended to be a valuable resource for researchers and professionals in the fields of oncology, metabolism, and drug development.

Introduction

Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic reprogramming is crucial for supporting rapid cell proliferation and survival. Lactate dehydrogenase (LDH), which catalyzes the conversion of pyruvate to lactate, is a key enzyme in this process and is often upregulated in various cancers. Consequently, LDH has become an attractive target for anticancer drug development.

This compound is a novel small molecule that has been identified as a potent inhibitor of both LDH-A and LDH-B isoforms.[1][2] By targeting LDH, this compound disrupts the metabolic machinery of cancer cells, leading to a cascade of events that ultimately inhibit their growth and induce cell death. This guide will explore the multifaceted effects of this promising compound.

Mechanism of Action

This compound functions as a direct inhibitor of lactate dehydrogenase.[1] It binds to the free enzyme, rather than competing with the substrate (pyruvate) or the cofactor (NADH).[2] This inhibition of LDH activity leads to a blockage of aerobic glycolysis, resulting in decreased lactate production and a subsequent reduction in cellular ATP levels in cancer cells.[1][3] This energy depletion is a primary contributor to the antiproliferative and pro-apoptotic effects of this compound.

In Vitro Effects of this compound

A substantial body of in vitro research has demonstrated the potent anticancer effects of this compound across a variety of cancer cell lines.

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of numerous cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentrations (IC50) vary depending on the cell line and the duration of treatment.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |

| ECC-1 | Endometrial Cancer | 25 | 72 | [4] |

| Ishikawa | Endometrial Cancer | 43 | 72 | [4] |

| Primary Endometrial Cancer Cultures (6 of 8) | Endometrial Cancer | 20-53 | 72 | [4] |

| MCF-7 | Breast Cancer | Not specified | - | [5] |

| OVCAR-3 | Ovarian Cancer | Not specified | - | [5] |

Induction of Apoptosis

A key mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. Studies have shown that treatment with this compound leads to the activation of the mitochondrial apoptosis pathway.[4] This is characterized by a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, and an increase in the cleavage of caspase-3, a key executioner of apoptosis.[4]

Cell Cycle Arrest

This compound has also been observed to induce cell cycle arrest in cancer cells. However, the specific phase of arrest appears to be cell-line dependent. For instance, in ECC-1 endometrial cancer cells, Galloflavin treatment resulted in a minimal G1 phase arrest, whereas in Ishikawa cells, a significant G2 phase arrest was observed.[3]

Inhibition of Glycolytic Metabolism

Consistent with its mechanism of action as an LDH inhibitor, this compound significantly impacts the glycolytic metabolism of cancer cells. Treatment leads to a reduction in glucose uptake, lactate production, and intracellular ATP levels.[4]

In Vivo Effects of this compound

The anticancer potential of this compound has also been evaluated in preclinical in vivo models.

Tumor Xenograft Models

In a study utilizing a tumor xenograft model with SW480 colorectal cancer cells in mice, Galloflavin administered at doses of 5 and 15 mg/kg for 15 days significantly inhibited tumor growth.[6] The reduction in tumor volume was found to be time-dependent.[6]

Acute Kidney Injury Models

Interestingly, Galloflavin has also shown protective effects in non-cancer models. In mouse models of acute kidney injury (AKI) induced by cecal ligation and puncture (CLP) or cisplatin, Galloflavin treatment demonstrated a protective effect.[7] This was attributed to its ability to suppress glycolysis in macrophages, thereby reducing inflammation.[7]

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating several key signaling pathways.

c-Myc Downregulation Pathway

Galloflavin treatment has been shown to decrease the expression of the oncoprotein c-Myc in a dose-dependent manner in endometrial cancer cells.[4] A proposed mechanism for this involves the inhibition of LDH, which leads to a decrease in the cellular NAD+/NADH ratio. This, in turn, inhibits the activity of SIRT1, a NAD+-dependent deacetylase.[1] Inhibition of SIRT1 has been linked to a reduction in c-Myc protein levels.[1]

NLRP3 Inflammasome Inhibition

Galloflavin has been found to inhibit the NLRP3 inflammasome, a key component of the innate immune system that can contribute to inflammation-driven tumor progression.[7] Molecular docking studies suggest that Galloflavin may directly bind to the hydrophobic pocket of NLRP3, thereby inhibiting its activation and the subsequent release of pro-inflammatory cytokines like IL-1β.[7] The activation of the NLRP3 inflammasome is a two-step process, and Galloflavin appears to interfere with the activation step.[1][4][7]

ERα-Mediated Signaling

In estrogen receptor-alpha (ERα)-positive breast cancer cells, such as MCF-7, Galloflavin's antiproliferative action involves the downregulation of ERα-mediated signaling, which is crucial for the survival of these cells.[8][9] The specific downstream targets of ERα affected by Galloflavin include genes like GREB1, PGR, and TFF1, which are involved in cell cycle progression.[10]

Oxidative Stress-Induced Apoptosis

In triple-negative (MDA-MB-231) and tamoxifen-resistant (MCF-Tam) breast cancer cells, the growth-inhibitory effect of Galloflavin is associated with the induction of an oxidative stress condition.[8][9] This increase in reactive oxygen species (ROS) can trigger the mitochondrial pathway of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat cells with this compound for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

-

Treat cells with this compound for the desired time.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

In Vivo Tumor Xenograft Study

-

Subcutaneously inject cancer cells (e.g., 5 x 10^6 SW480 cells) into the flank of immunodeficient mice.

-

Allow the tumors to reach a palpable size (e.g., 100 mm³).

-

Randomly assign mice to treatment and control groups.

-

Administer this compound (e.g., 5 or 15 mg/kg) or vehicle control via intraperitoneal injection daily for a specified period (e.g., 15 days).

-

Measure tumor volume with calipers every few days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Decoding sepsis: Unraveling key signaling pathways for targeted therapies | EurekAlert! [eurekalert.org]

- 9. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for a Galloflavin-Mediated Lactate Dehydrogenase Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of lactate to pyruvate.[1][2] In many cancer cells, there is an upregulation of LDH, particularly the LDH-A isoform, which is associated with the Warburg effect—a metabolic shift towards glycolysis even in the presence of oxygen.[3][4] This reliance on glycolysis makes LDH a compelling therapeutic target for cancer treatment.[5] Galloflavin is a potent inhibitor of both human LDH-A and LDH-B isoforms.[6][7][8] It acts by binding to the free enzyme, rather than competing with the substrate or cofactor.[9][10] This document provides a detailed protocol for assaying the inhibitory effect of galloflavin on lactate dehydrogenase using potassium L-lactate as the substrate. The assay measures the enzymatic conversion of lactate to pyruvate, which is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm.[1][2]

Quantitative Data Summary

The inhibitory activity of Galloflavin against human lactate dehydrogenase isoforms A and B has been previously characterized. The key quantitative metrics are summarized in the table below.

| Inhibitor | Target Isoform | Inhibition Constant (Ki) |

| Galloflavin | Human LDH-A | 5.46 µM[6][11][12] |

| Galloflavin | Human LDH-B | 15.06 µM[6][11][12] |

Metabolic Pathway and Inhibition

The following diagram illustrates the role of Lactate Dehydrogenase in cellular metabolism and the point of inhibition by Galloflavin.

Caption: LDH catalyzes the interconversion of pyruvate and lactate, a key step in anaerobic metabolism. Galloflavin inhibits this process.

Experimental Protocol

This protocol is designed for a 96-well microplate format and spectrophotometric reading.

1. Materials and Reagents

-

LDH Enzyme: Human recombinant LDH-A or LDH-B

-

Substrate: Potassium L-Lactate

-

Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)

-

Buffer: 0.15 M CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) buffer, pH 10.0[1]

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Equipment:

-

96-well clear, flat-bottom microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 340 nm in kinetic mode

-

2. Preparation of Solutions

-

Assay Buffer (0.15 M CAPS, pH 10.0): Prepare according to standard laboratory procedures. An alkaline pH favors the oxidation of lactate to pyruvate.[1]

-

Potassium L-Lactate Stock Solution (1 M): Dissolve the appropriate amount of potassium L-lactate in deionized water. Store at -20°C.

-

NAD+ Stock Solution (30 mM): Dissolve NAD+ in Assay Buffer. Prepare fresh daily and keep on ice.

-

LDH Enzyme Working Solution (2X final concentration): Dilute the LDH enzyme stock in Assay Buffer to a concentration that provides a linear rate of absorbance increase of 0.1 to 0.2 ΔA340/min in the absence of inhibitor.[13] The optimal concentration should be determined empirically.

-

Galloflavin Stock Solution (10 mM): Dissolve Galloflavin in 100% DMSO. Store at -20°C.

-

Galloflavin Serial Dilutions: Prepare a series of dilutions of the Galloflavin stock solution in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

3. Assay Procedure

The following workflow outlines the steps for setting up the inhibition assay.

Caption: Experimental workflow for the Galloflavin LDH inhibition assay.

Assay Plate Setup (Example):

| Well Type | Reagent | Volume (µL) |

| Blank | Assay Buffer | 100 |

| No Enzyme Control | Assay Buffer, NAD+, Lactate, Vehicle | 90 |

| Positive Control (100% Activity) | Assay Buffer, NAD+, Lactate, Vehicle, LDH | 100 |

| Inhibitor Wells | Assay Buffer, NAD+, Lactate, Galloflavin, LDH | 100 |

Step-by-Step Method (per 100 µL final volume):

-

Add Reagents to Wells:

-

Add 50 µL of Assay Buffer to each well.

-

Add 10 µL of Galloflavin serial dilutions to the test wells.

-

Add 10 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells to the "Positive Control" and "No Enzyme Control" wells (this is the vehicle control).

-

-

Add Substrate and Cofactor:

-

Prepare a Substrate/Cofactor mix containing Potassium L-Lactate and NAD+ in Assay Buffer.

-

Add 20 µL of this mix to each well. Final concentrations should be optimized, but starting points are typically 50 mM for Lactate and 3 mM for NAD+.

-

-

Pre-incubation:

-

Mix the plate gently and pre-incubate at 25°C for 5 minutes.

-

-

Initiate Reaction:

-

Add 20 µL of the LDH Enzyme Working Solution to all wells except the "No Enzyme Control" wells.

-

Add 20 µL of Assay Buffer to the "No Enzyme Control" wells.

-

-

Measure Absorbance:

-

Immediately place the plate in a microplate reader pre-set to 25°C.

-

Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

4. Data Analysis

-

Calculate Reaction Rate (V₀): For each well, plot Absorbance (340 nm) vs. Time (minutes). The initial velocity (V₀) is the slope of the linear portion of this curve (ΔA340/min).

-

Correct for Background: Subtract the rate of the "No Enzyme Control" from all other rates.

-

Calculate Percent Inhibition:

-

% Inhibition = (1 - (V₀ of Inhibitor Well / V₀ of Positive Control)) * 100

-

-

Determine IC₅₀:

-

Plot the Percent Inhibition against the logarithm of the Galloflavin concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Galloflavin that causes 50% inhibition of LDH activity).

-

This protocol provides a robust method for evaluating the inhibitory activity of Galloflavin against lactate dehydrogenase. By monitoring the NAD+ to NADH conversion, researchers can accurately quantify the potency of LDH inhibitors, which is crucial for the development of novel therapeutics targeting cancer metabolism.

References

- 1. tycmhoffman.com [tycmhoffman.com]

- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Lactic dehydrogenase and cancer: an overview [imrpress.com]

- 4. lactic-dehydrogenase-and-cancer-an-overview - Ask this paper | Bohrium [bohrium.com]

- 5. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Galloflavin | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]

- 7. Galloflavin | Lactate Dehydrogenase A/LDHA Inhibitors: R&D Systems [rndsystems.com]

- 8. Galloflavin | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. tycmhoffman.com [tycmhoffman.com]

Galloflavin Potassium: Application Notes and Protocols for In Vitro Lactate Production Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galloflavin potassium is a novel small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2][3] By targeting both LDH-A and LDH-B isoforms, galloflavin effectively curtails the conversion of pyruvate to lactate, a hallmark of aberrant cancer cell metabolism known as the Warburg effect.[1] This inhibition leads to a reduction in lactate production and ATP synthesis, ultimately impairing the viability of cancer cells that rely heavily on aerobic glycolysis.[1][2][3] These application notes provide a comprehensive guide for the in vitro use of this compound to inhibit lactate production, including detailed experimental protocols and data presentation.

Mechanism of Action

Galloflavin acts as a potent inhibitor of human lactate dehydrogenase.[1] It has been shown to suppress LDH activity, thereby blocking the final step of glycolysis.[4] This leads to a decrease in the cellular NAD+/NADH ratio, which can impact other cellular processes.[4] In some cancer cell lines, such as Burkitt lymphoma, the inhibition of LDH by galloflavin has been linked to a reduction in MYC protein levels, a key driver of cancer cell proliferation.[4]

Caption: Mechanism of Galloflavin Action.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound against lactate dehydrogenase and various cancer cell lines.

Table 1: Inhibitory Activity of Galloflavin against Lactate Dehydrogenase

| Parameter | LDH-A | LDH-B | Reference(s) |

| Ki (μM) | 5.46 | 15.06 | [1][2][3] |

Table 2: In Vitro Efficacy of Galloflavin in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (μM) | Notes | Reference(s) |

| PLC/PRF/5 | Hepatocellular Carcinoma | - | - | Inhibits lactate production and decreases ATP synthesis. | [3] |

| ECC-1 | Endometrial Cancer | IC50 | 25 | After 72 hours of treatment. | [5] |

| Ishikawa | Endometrial Cancer | IC50 | 43 | After 72 hours of treatment. | [5] |

| OVCAR3 | Ovarian Cancer | - | 250 | Caused a 67.4% reduction in LDH enzyme activity. | [6] |

| MCF7 | Breast Cancer | - | 250 | Caused a 69.3% reduction in LDH enzyme activity. | [6] |

| Burkitt Lymphoma cells | Burkitt Lymphoma | - | - | Doses that achieved 50% inhibition of cell growth also resulted in 50% inhibition of lactate production. | [4] |

| 6606PDA | Pancreatic Cancer | - | 80 | Caused a significant reduction in lactate concentration. | [7] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound in inhibiting lactate production.

Cell Culture and Treatment

-

Cell Line Maintenance: Culture the desired cancer cell line (e.g., PLC/PRF/5, ECC-1, Ishikawa) in the recommended complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well or 6-well plates for lactate production assays) at a predetermined density to ensure they are in the exponential growth phase during the experiment. Allow the cells to adhere overnight.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution with the complete growth medium to achieve the desired final concentrations for treatment.

-

Treatment: Remove the existing medium from the cell culture plates and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest galloflavin concentration) and an untreated control.

-

Incubation: Incubate the treated cells for the desired period (e.g., 16, 24, 48, or 72 hours) depending on the specific assay.[3][5]

Lactate Production Assay (Colorimetric)

This protocol is adapted from commercially available lactate assay kits and provides a method to quantify lactate concentration in the cell culture supernatant.

Caption: Lactate Production Assay Workflow.

Materials:

-

96-well clear flat-bottom plates

-

Colorimetric Lactate Assay Kit (containing Lactate Standard, Assay Buffer, Lactate Probe, Horseradish Peroxidase (HRP), and Lactate Oxidase)

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 1X Assay Buffer by diluting the provided stock solution with deionized water.

-

Prepare a Reaction Mix according to the kit manufacturer's instructions. This typically involves diluting the Lactate Probe, HRP, and Lactate Oxidase in the 1X Assay Buffer. Prepare this mix fresh and protect it from light.

-

-

Lactate Standard Curve Preparation:

-

Prepare a series of lactate standards by diluting the Lactate Standard stock solution in the complete growth medium (the same medium used for the cell culture). A typical range for the standard curve is 0 to 10 nmol/well.

-

-

Sample Collection:

-

Following the treatment incubation period, carefully collect the cell culture supernatant from each well.

-

Centrifuge the supernatant at a low speed (e.g., 1,000 x g for 5 minutes) to pellet any detached cells or debris.

-

-

Assay:

-

Add 50 µL of the clarified supernatant from each sample and each lactate standard to separate wells of a 96-well plate.

-

Add 50 µL of the freshly prepared Reaction Mix to each well.

-

Mix gently by tapping the plate.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Generate a standard curve by plotting the absorbance of the lactate standards against their known concentrations.

-

Determine the lactate concentration in each sample by interpolating its absorbance value on the standard curve.

-

Calculate the percentage of lactate inhibition for each galloflavin concentration relative to the vehicle control.

-

Lactate Dehydrogenase (LDH) Activity Assay

This assay directly measures the enzymatic activity of LDH in cell lysates.

Materials:

-

LDH Assay Kit (containing LDH Assay Buffer, Substrate Mix, and NADH standard)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Lysate Preparation:

-

After treatment with galloflavin, wash the cells with cold PBS.

-

Lyse the cells using a lysis buffer provided in the kit or a suitable alternative (e.g., RIPA buffer).

-

Centrifuge the lysate at a high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

-

Collect the supernatant (cell lysate) for the assay.

-

-

Assay:

-

Prepare a reaction mixture according to the kit manufacturer's instructions, which typically includes the LDH assay buffer and substrate mix.

-

Add a small volume of the cell lysate to each well of a 96-well plate.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately measure the absorbance at 450 nm in a kinetic mode for a set period (e.g., 10-30 minutes) at room temperature or 37°C.

-

-

Data Analysis:

-

Calculate the LDH activity by determining the rate of change in absorbance over time (ΔOD/min).

-

Compare the LDH activity in galloflavin-treated samples to that of the vehicle control to determine the percentage of inhibition.

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound.

Caption: Galloflavin's Anticancer Effect.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Treatment: Seed and treat the cells with various concentrations of this compound as described in Protocol 1.

-

MTT Addition: After the desired incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of galloflavin that inhibits cell growth by 50%) can be determined from the dose-response curve.

Conclusion

This compound is a valuable tool for researchers studying cancer metabolism and developing novel anticancer therapies. By effectively inhibiting lactate dehydrogenase, it provides a means to investigate the consequences of blocking aerobic glycolysis in cancer cells. The protocols outlined in these application notes offer a standardized approach to evaluating the in vitro efficacy of this compound in inhibiting lactate production and assessing its impact on cancer cell viability.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Galloflavin suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jampr.journals.ekb.eg [jampr.journals.ekb.eg]

- 7. Galloflavin Plus Metformin Treatment Impairs Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

Application of Galloflavin Potassium in Metabolic Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galloflavin potassium, a derivative of gallic acid, has emerged as a potent and specific inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2][3] This characteristic positions Galloflavin as a valuable tool for investigating cellular metabolism, particularly in the context of cancer research and other diseases characterized by metabolic dysregulation.[1][4] By inhibiting both LDH-A and LDH-B isoforms, Galloflavin effectively blocks the conversion of pyruvate to lactate, thereby disrupting the glycolytic pathway and impacting cellular energy production.[1][2][5] These application notes provide a comprehensive overview of the use of this compound in metabolic studies, including detailed protocols for key experiments and a summary of its quantitative effects.

Mechanism of Action

Galloflavin inhibits human lactate dehydrogenase isoforms by preferentially binding to the free enzyme, without competing with the substrate (pyruvate) or the cofactor (NADH).[1][5] This non-competitive inhibition mechanism makes it a specific tool for studying the consequences of LDH blockade. The inhibition constants (Ki) highlight its potent activity against both LDH-A and LDH-B.

Data Presentation

Quantitative Effects of this compound

| Parameter | Value | Target | Cell Line/System | Reference |

| Ki (LDH-A) | 5.46 µM | Human LDH-A | Enzyme Assay | [1][2][5][6][7] |

| Ki (LDH-B) | 15.06 µM - 15.1 µM | Human LDH-B | Enzyme Assay | [1][2][5][6][7] |

| IC50 | 25 µM | Cell Proliferation | ECC-1 (Endometrial Cancer) | [4] |

| IC50 | 43 µM | Cell Proliferation | Ishikawa (Endometrial Cancer) | [4] |

| IC50 | 20-53 µM | Cell Proliferation | Primary Endometrial Cancer Cultures | [4][8] |

Signaling Pathways and Experimental Workflows

Galloflavin's Impact on Glycolysis

Caption: Inhibition of Lactate Dehydrogenase by Galloflavin.

Experimental Workflow for Assessing Galloflavin's Effects

Caption: Workflow for studying Galloflavin's metabolic effects.

Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Activity Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on LDH activity.

Materials:

-

Human LDH-A and LDH-B enzymes

-

This compound

-

Pyruvate

-

NADH

-

100 mM Phosphate buffer (pH 7.5)

-

96-well microplate, clear bottom

-

Microplate reader with fluorescence capability (lex= 340 nm, lem =460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of Galloflavin by diluting the stock solution in 100 mM phosphate buffer (pH 7.5).

-

Prepare solutions of pyruvate and NADH in 100 mM phosphate buffer (pH 7.5).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

100 µL of 100 mM phosphate buffer (pH 7.5)

-

Varying concentrations of this compound (e.g., 0-500 µM final concentration).

-

LDH enzyme (LDH-A or LDH-B) to a final concentration of 0.015 U/mL.

-

-

Include control wells with no Galloflavin (vehicle control) and wells with no enzyme (background control).

-

-

Initiation of Reaction:

-

To initiate the reaction, add a mixture of pyruvate (final concentration 1 mM) and NADH (final concentration 150 µM) to each well.

-

-

Measurement:

-

Immediately place the plate in a microplate reader.

-

Monitor the decrease in NADH fluorescence (oxidation of NADH to NAD+) at an excitation wavelength of 340 nm and an emission wavelength of 460 nm for a period of 3 minutes.[6]

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation for each concentration of Galloflavin.

-

Determine the percent inhibition of LDH activity relative to the vehicle control.

-

Plot the percent inhibition against the Galloflavin concentration to determine the IC50 value.

-

Use enzyme kinetics software to determine the inhibition constant (Ki) by performing the assay with varying concentrations of both the inhibitor and the substrate (pyruvate or NADH).

-

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., ECC-1, Ishikawa)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the Galloflavin-containing medium to the respective wells. Include vehicle-treated control wells.

-

Incubate the cells for the desired treatment period (e.g., 72 hours).[4]

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each Galloflavin concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the Galloflavin concentration to determine the IC50 value.

-

Protocol 3: Cellular ATP Production Assay

This protocol measures the effect of this compound on intracellular ATP levels.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

ATP bioluminescence assay kit (containing luciferase and luciferin)

-

96-well opaque-walled plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells into a 96-well opaque-walled plate and treat with various concentrations of this compound as described in the MTT assay protocol.

-

-

ATP Measurement:

-

After the desired treatment period, equilibrate the plate to room temperature.

-

Follow the manufacturer's instructions for the ATP bioluminescence assay kit. This typically involves adding a single reagent that lyses the cells and provides the necessary components for the luciferase reaction.

-

Allow the reaction to stabilize for a few minutes.

-

-

Luminescence Reading:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Generate an ATP standard curve using known concentrations of ATP.

-

Calculate the intracellular ATP concentration for each sample based on the standard curve.

-

Normalize the ATP levels to the number of viable cells (which can be determined in a parallel experiment using an MTT or other viability assay).

-

Express the results as a percentage of the ATP level in vehicle-treated control cells.

-

Protocol 4: General Approach for 13C Metabolic Flux Analysis (MFA) with Galloflavin

This protocol outlines a general strategy for investigating the impact of Galloflavin on cellular metabolic pathways using stable isotope tracing.

Materials:

-

Cancer cell line of interest

-

Culture medium with and without the specific 13C-labeled substrate (e.g., [U-13C]-glucose or [U-13C]-glutamine)

-

This compound

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) for metabolite analysis

Procedure:

-

Cell Culture and Adaptation:

-

Culture cells in the presence of unlabeled glucose and glutamine.

-

Adapt the cells to the experimental medium containing the 13C-labeled substrate for a period to ensure metabolic steady-state.

-

-

Galloflavin Treatment:

-

Treat the adapted cells with the desired concentration of this compound or vehicle control for a specified duration.

-

-

Metabolite Extraction:

-

Rapidly quench the metabolic activity of the cells (e.g., by using cold methanol).

-

Extract the intracellular metabolites using an appropriate solvent system (e.g., a mixture of methanol, chloroform, and water).

-

-

Mass Spectrometry Analysis:

-

Analyze the extracted metabolites using GC-MS or LC-MS to determine the mass isotopomer distribution of key metabolites in the central carbon metabolism (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids).

-

-

Flux Calculation:

-

Utilize specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.

-

This analysis will provide quantitative flux values for the key metabolic reactions, revealing how Galloflavin treatment alters the flow of carbon through different metabolic pathways.

-

Conclusion